ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate
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Overview
Description
Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 g/mol It is a derivative of benzothiazole, a bicyclic compound containing both benzene and thiazole rings
Preparation Methods
The synthesis of ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another method includes the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Industrial production methods often involve the reaction of 2-aminobenzothiazoles with alkali metal hydroxides in an anhydrous medium, followed by cyclization of the o-mercaptophenylureas formed .
Chemical Reactions Analysis
Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, carbon monoxide, and bases for reductive carbonylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-mercaptobenzothiazoles can lead to the formation of 2-sulfonyl- or 2-alkyl-sulfonylbenzothiazoles .
Scientific Research Applications
Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and antifungal agent . In medicine, benzothiazole derivatives, including this compound, have shown promise as potential therapeutic agents for various diseases . Additionally, it is used in the industry for the synthesis of dyes and other chemical products .
Mechanism of Action
The mechanism of action of ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate can be compared with other similar compounds, such as N’-(1,3-benzothiazol-2-yl)-arylamides and 1,3-benzothiazol-2(3H)-ones with a carbamate function at the C-6 atom . These compounds share a similar benzothiazole core structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2,11H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHBCFFWHVHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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